molecular formula C7H8N4 B13649968 3-Amino-5,6-dimethylpyrazine-2-carbonitrile CAS No. 63352-08-9

3-Amino-5,6-dimethylpyrazine-2-carbonitrile

Cat. No.: B13649968
CAS No.: 63352-08-9
M. Wt: 148.17 g/mol
InChI Key: BCTQWNPNACEBBV-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethylpyrazine-2-carbonitrile is an organic compound with the molecular formula C7H8N4. It is a derivative of pyrazine, characterized by the presence of amino and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,6-dimethylpyrazine-2-carbonitrile typically involves the reaction of 2,3-dimethylpyrazine with cyanogen bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group is introduced at the 3-position of the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5,6-dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce primary amines .

Scientific Research Applications

3-Amino-5,6-dimethylpyrazine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Amino-2-cyanopyrazine
  • 3-Amino-6-bromopyrazine-2-carbonitrile
  • 2,3-Dimethylpyrazine

Comparison: Compared to these similar compounds, 3-Amino-5,6-dimethylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both amino and nitrile groups at distinct positions on the pyrazine ring provides unique properties that are not observed in other derivatives .

Properties

CAS No.

63352-08-9

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-amino-5,6-dimethylpyrazine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c1-4-5(2)11-7(9)6(3-8)10-4/h1-2H3,(H2,9,11)

InChI Key

BCTQWNPNACEBBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)N)C

Origin of Product

United States

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